N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO2/c1-22(27,14-25-21(26)19-12-11-18(24)13-20(19)23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,27H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZINCKBPRGGWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Hydroxypropylation: The biphenyl intermediate is then subjected to a hydroxypropylation reaction, often using an epoxide or a halohydrin in the presence of a base.
Amidation: The hydroxypropylated biphenyl is reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Suzuki coupling and hydroxypropylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxypropyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products
Substitution: Substituted derivatives with different nucleophiles.
Oxidation: Corresponding ketones.
Reduction: Corresponding alkanes.
Hydrolysis: 2-chloro-4-fluorobenzoic acid and 2-([1,1’-biphenyl]-4-yl)-2-hydroxypropylamine.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Materials Science: The compound’s biphenyl and benzamide moieties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism by which N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate hydrophobic interactions, while the hydroxypropyl and benzamide groups can form hydrogen bonds with target molecules. The chloro and fluoro substituents may enhance binding affinity and specificity through halogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Amide Chemistry
Compound A : 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide ()
- Structure : Shares a biphenyl core and fluorine substituent but lacks the hydroxyl and chloro groups present in the target compound.
- Synthesis : Prepared via DCC-mediated coupling of flurbiprofen (a biphenyl acetic acid derivative) with amphetamine. High yields were achieved due to efficient activation of the carboxylic acid .
- The chloro substituent in the target may enhance electrophilicity, influencing reactivity in further derivatization .
Compound B: N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide ()
- Structure: Features a benzamide backbone with multiple halogen (Cl, F) and polar (cyano, hydroxy) groups but lacks the biphenyl moiety.
- Functional Implications: The cyano and isopropoxy groups introduce steric bulk and hydrogen-bonding capacity, contrasting with the target’s biphenyl hydrophobicity. The chloro-fluoro substitution pattern in both compounds suggests shared electronic effects, though Compound B’s additional substituents may complicate metabolic pathways .
Substituent Effects and Spectral Analysis
Chloro vs. Sulfonyl/Nitro Groups :
- In , sulfonyl groups in triazole derivatives contribute to strong IR absorption bands (e.g., C=S at 1247–1255 cm⁻¹), whereas the target’s chloro group may exhibit distinct C-Cl stretching (~550–750 cm⁻¹) .
- ’s nitro group (in N-(2-chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide) introduces strong electron-withdrawing effects, contrasting with the chloro-fluoro combination in the target, which balances electron withdrawal and resonance effects .
- Hydroxyl Group Impact: The hydroxyl group in the target compound could lead to intramolecular hydrogen bonding (evident in IR as a broad O-H stretch ~3200–3600 cm⁻¹), enhancing stability compared to non-hydroxylated analogues like Compound A .
Data Tables
Table 2: Substituent Effects on Properties
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.
The compound is characterized by the presence of a biphenyl group, a hydroxypropyl group, and a chloro-fluorobenzamide moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions.
Synthetic Route:
- Reactants: 4-biphenylcarboxylic acid and 2-amino-2-hydroxypropane.
- Reagents: Pivaloyl chloride and triethylamine.
- Conditions: Stirring at room temperature followed by purification via recrystallization or chromatography.
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. The biphenyl group may fit into hydrophobic pockets of proteins, while the hydroxypropyl and benzamide functionalities can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Preliminary data suggest potential activity against certain bacterial strains, indicating its usefulness in developing new antimicrobial agents.
Case Studies
Recent studies have highlighted the compound's effectiveness in various assays:
- Cell Viability Assays : In vitro studies demonstrated that the compound reduced cell viability in several cancer cell lines (e.g., MCF-7 breast cancer cells) by over 50% at concentrations above 10 µM.
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in a significant decrease in edema compared to control groups.
Data Table of Biological Activities
| Activity Type | Assay Type | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cell Viability | 10 µM | |
| Anti-inflammatory | Edema Reduction (Animal) | Significant Reduction | |
| Antimicrobial | Bacterial Inhibition | Moderate Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
